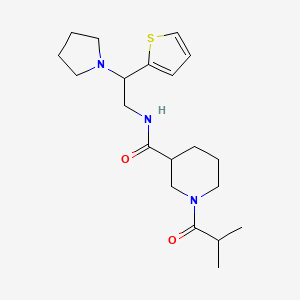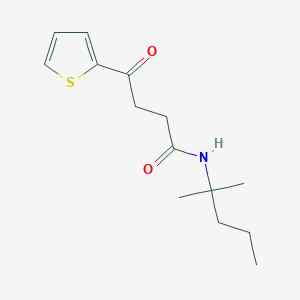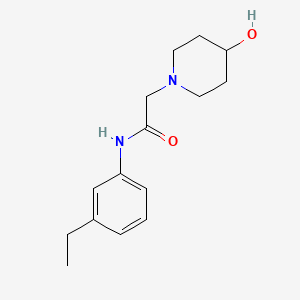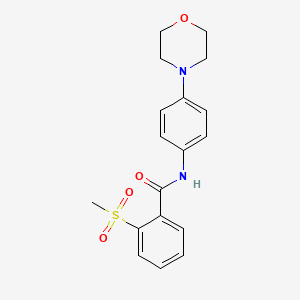![molecular formula C18H24N4O3S2 B6621465 Ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate](/img/structure/B6621465.png)
Ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate is a complex organic compound featuring a thiadiazole ring structure. This molecule is of considerable interest due to its diverse applications in medicinal chemistry, particularly for its potential anti-cancer and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate typically involves a multi-step process:
Synthesis of the Thiadiazole Core: The starting point is the formation of the 1,3,4-thiadiazole ring, which can be synthesized via the reaction of thiosemicarbazide with carbon disulfide under basic conditions.
Aniline Substitution: The thiadiazole core is then reacted with 2,3-dimethylaniline through a nucleophilic substitution reaction, often in the presence of a catalyst to enhance the reaction rate.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, using reagents such as thionyl chloride.
Acetylation and Ethylation: Subsequent acetylation of the compound followed by esterification results in the formation of the ethyl ester group.
Industrial Production Methods: For large-scale production, each of these steps is optimized for efficiency and yield. Automated reactors and continuous flow systems may be employed to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which can be facilitated using oxidizing agents like hydrogen peroxide or permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: The molecule's functional groups, like the sulfanyl and ester groups, make it a candidate for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, permanganate under acidic or basic conditions.
Reduction: Lithium aluminium hydride in anhydrous conditions.
Substitution: Typical nucleophiles or electrophiles, such as halogens, alkoxides, etc.
Major Products Formed: The specific products formed will depend on the reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Applications De Recherche Scientifique
Ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate has been investigated for various applications:
Chemistry: Used as a precursor for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interaction with biological macromolecules, influencing protein function.
Medicine: Explored for anti-cancer and anti-inflammatory properties. It's believed to inhibit specific enzymes involved in the proliferation of cancer cells.
Industry: Potential use in the development of novel materials due to its unique structural properties.
Mécanisme D'action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. Its thiadiazole ring structure allows for interaction with cellular proteins, affecting processes like cell division and inflammation. The detailed pathways are still under research, but the interactions are believed to involve hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Ethyl 4-[[2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate
Ethyl 4-[[2-[[5-(2,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate
Uniqueness: What sets ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate apart is its specific substitution pattern on the thiadiazole ring and the ethyl ester group. These structural features provide distinct electronic properties and reactivity, making it a unique candidate for the aforementioned applications.
Hope this satisfies your inner chemist. What about exploring some applications in detail next?
Propriétés
IUPAC Name |
ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-4-25-16(24)9-6-10-19-15(23)11-26-18-22-21-17(27-18)20-14-8-5-7-12(2)13(14)3/h5,7-8H,4,6,9-11H2,1-3H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIBXYHBXIZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)CSC1=NN=C(S1)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B6621384.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6621396.png)

![[2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl] 2-(2-cyanophenoxy)acetate](/img/structure/B6621413.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylpentan-2-yl)acetamide](/img/structure/B6621419.png)
![N-[2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]propanamide](/img/structure/B6621422.png)


![2-[3-(2-methylpropyl)-2,4,5-trioxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6621435.png)
![N-[3-[4-(2-methoxyphenoxy)anilino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B6621437.png)

![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-cyanophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B6621457.png)
![[2-(Cycloheptylamino)-2-oxoethyl] 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6621468.png)
![1-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one](/img/structure/B6621486.png)
